

Vornorexant (ORN-0829): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Vornorexant hydrate

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Abstract

Vornorexant (ORN-0829, TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia.^{[1][2]} By competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors, Vornorexant modulates the sleep-wake cycle.^{[3][4]} Its design as a short-half-life compound aims to minimize next-day residual effects, a common side effect of sleep medications.^{[1][5]} This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of Vornorexant, including detailed experimental methodologies and quantitative data.

Discovery and Design Rationale

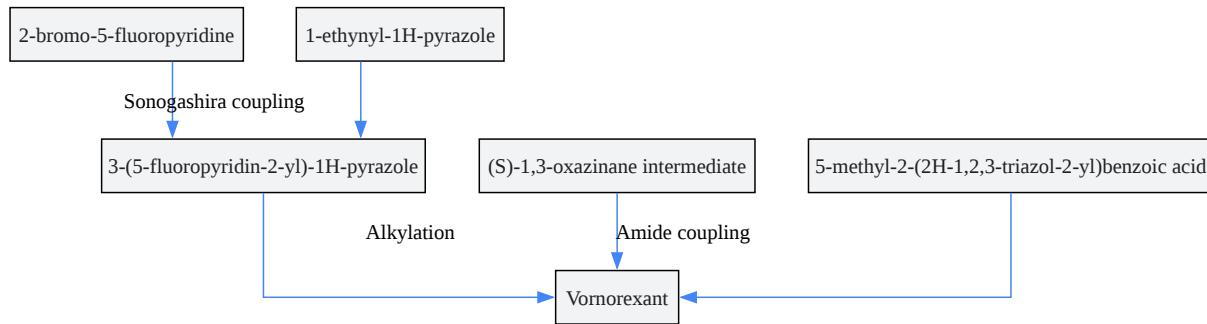
The discovery of Vornorexant was the result of a focused lead optimization program aimed at identifying a dual orexin receptor antagonist with an optimal pharmacokinetic profile for treating insomnia. The primary goal was to develop a compound with a rapid onset of action and a short elimination half-life to reduce the risk of next-morning somnolence.^{[1][5]}

The development process began with a prototype compound and centered on the optimization of 3-benzoyl-1,3-oxazinane derivatives.^[6] Through systematic structural modifications, researchers sought to balance potent antagonism at both OX1 and OX2 receptors with lower lipophilicity to achieve the desired pharmacokinetic properties.^[6] This effort led to the

identification of (-)-3h, later named Vornorexant, which exhibited high dual orexin receptor antagonistic activity and favorable pharmacokinetic characteristics in preclinical species, with a predicted short half-life in humans.[6]

Synthesis Pathway

While the specific, proprietary, multi-step synthesis route for Vornorexant is not publicly disclosed, a plausible general synthetic workflow has been outlined.[5] The synthesis of the core 1,3-oxazinane ring, a key structural motif, is a critical aspect of the overall pathway. The general approach involves the synthesis of key heterocyclic intermediates followed by their coupling to form the final molecule.



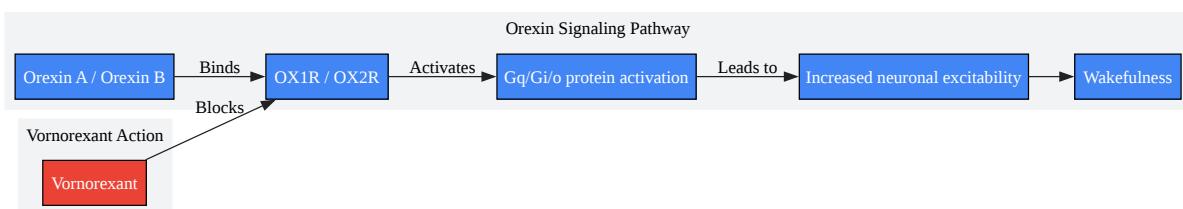
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A generalized synthetic workflow for Vornorexant.

The synthesis of 1,3-oxazinane derivatives often proceeds via a Mannich-type reaction, involving the condensation of a phenol, an aldehyde (like formaldehyde), and a primary amine. This reaction provides a versatile method for constructing the core heterocyclic structure of Vornorexant.

Mechanism of Action: Orexin Receptor Antagonism

Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.^{[3][4]} The orexin system is a key regulator of wakefulness. The neuropeptides orexin-A and orexin-B, produced by neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors, to promote and maintain an awake state.^[3] By blocking these receptors, Vornorexant inhibits the downstream signaling that drives wakefulness, thereby promoting the onset and maintenance of sleep.^[7]



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Orexin signaling pathway and Vornorexant's mechanism of action.

Pharmacological Profile

In Vitro Pharmacology

Vornorexant demonstrates potent and balanced antagonist activity at both human OX1 and OX2 receptors.

Parameter	OX1 Receptor	OX2 Receptor	Reference
IC50	1.05 nM	1.27 nM	[8]

Pharmacokinetics

Preclinical and clinical studies have characterized the pharmacokinetic profile of Vornorexant, highlighting its rapid absorption and elimination.

Species	Tmax (hours)	t1/2 (hours)	Reference
Rat	~0.25	0.238	[8][9]
Dog	~1.0	1.16	[8][9]
Human	~2.5	1.3 - 3.3	[1][5]

Experimental Protocols

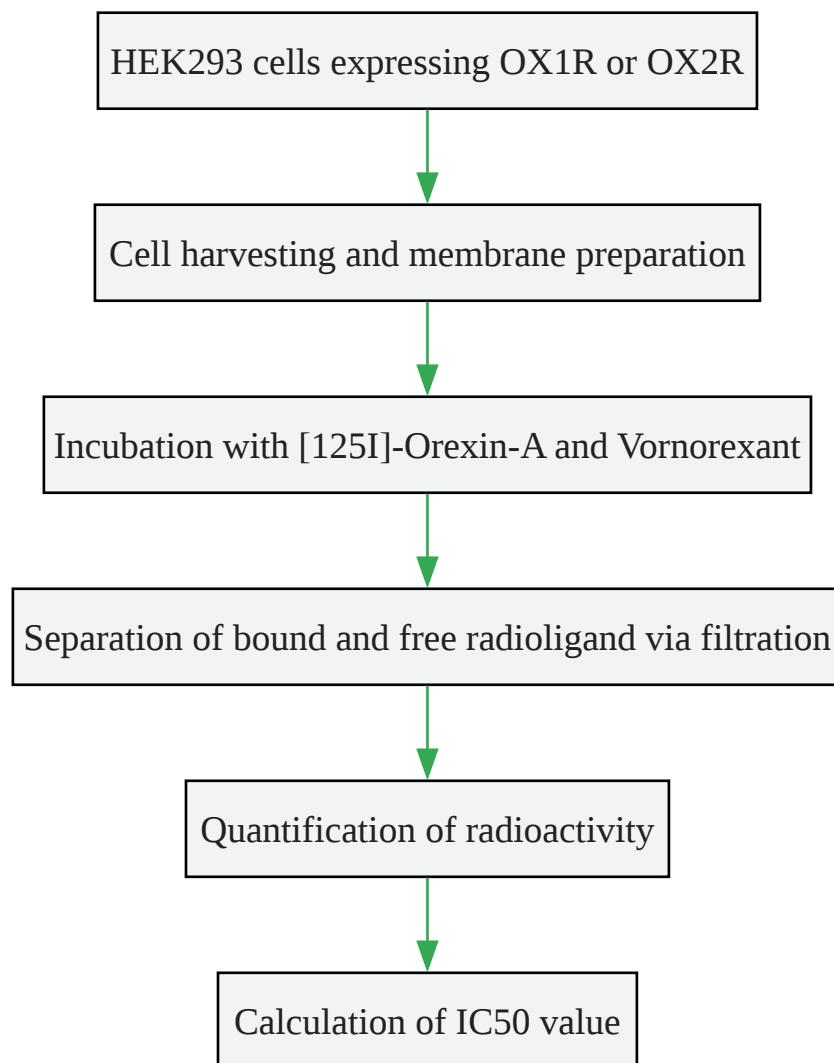
Orexin Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Objective: To determine the binding affinity of Vornorexant for human OX1 and OX2 receptors.

Methodology:

- Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[6]
- Radioligand Binding: The isolated cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of Vornorexant.[6]
- Incubation and Separation: The mixture is incubated to allow the competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[6]
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.



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Workflow for the in vitro radioligand binding assay.

In Vivo Polysomnogram Study in Rats (General Methodology)

Polysomnography in animal models is a key experiment to evaluate the sleep-promoting effects of a compound.

Objective: To assess the efficacy of Vornorexant in promoting sleep in rats.

Methodology:

- **Animal Preparation:** Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.
- **Dosing:** Vornorexant is administered orally at doses ranging from 1 to 10 mg/kg prior to the start of the active phase (dark period).^[8]
- **Polysomnographic Recording:** EEG and EMG signals are continuously recorded for a defined period (e.g., 6-12 hours) following drug administration.
- **Sleep Scoring:** The recorded data is scored to determine the time spent in different sleep stages (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).
- **Data Analysis:** Sleep parameters, such as sleep onset latency, total sleep time, and sleep architecture, are compared between Vornorexant-treated and vehicle-treated groups.

Conclusion

Vornorexant is a novel dual orexin receptor antagonist with a pharmacological profile tailored for the treatment of insomnia. Its discovery was driven by a structure-activity relationship campaign to achieve potent dual antagonism of OX1 and OX2 receptors while maintaining a short pharmacokinetic half-life. Preclinical and clinical data have demonstrated its efficacy in promoting sleep with a potentially reduced risk of next-day residual effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Vornorexant and other orexin receptor modulators.

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